molecular formula C13H16N2O3 B566965 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253789-60-4

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B566965
CAS No.: 1253789-60-4
M. Wt: 248.282
InChI Key: BOEVBTAVBFXHEZ-UHFFFAOYSA-N
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Description

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS: 1253789-60-4) is a heterocyclic compound with a pyrido-oxazine-dione core. Its molecular formula is C₁₃H₁₆N₂O₃, and it has a molecular weight of 248.28 g/mol . The structure features a pyridine ring fused to an oxazine-dione system, with an isopentyl group at the 1-position and a methyl group at the 7-position.

Properties

IUPAC Name

7-methyl-1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)6-7-15-11-10(5-4-9(3)14-11)12(16)18-13(15)17/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEVBTAVBFXHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired oxazine ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the compound with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrido[2,3-d][1,3]oxazine-2,4-dione scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1: Isopentyl; 7: Methyl C₁₃H₁₆N₂O₃ 248.28 High lipophilicity; commercial use
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (Parent compound) No substituents C₇H₄N₂O₃ 164.12 Baseline structure; synthesized via one-step methods
1-Methyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1: Methyl; 7: Methyl C₈H₆N₂O₃ 178.15 Increased stability; simplified synthesis
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1: Phenyl C₁₂H₈N₂O₃ 228.20 Enhanced aromaticity; potential π-π interactions
1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1: Propargyl C₉H₄N₂O₃ 188.15 Reactive alkyne group; used in click chemistry
1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1: 2-Methoxyethyl; 7: Methyl C₁₁H₁₂N₂O₄ 236.22 Improved solubility due to polar group
Key Observations:
  • Lipophilicity : The isopentyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., methyl or propargyl), which may enhance membrane permeability in biological applications .
  • Stability : Compounds with electron-donating groups (e.g., methyl) exhibit greater resistance to hydrolysis. For example, 1M7 (a benzo analog) hydrolyzes to an orange contaminant unless purified , whereas methyl-substituted derivatives show improved stability .
  • Synthesis Efficiency: The parent compound (CAS 21038-63-1) is synthesized in 98% yield via a one-step reaction using heterocyclic anhydrides and trimethylsilyl azide (TMSA), highlighting cost-effective methodology .

Physicochemical Properties

  • Density and pKa : The isomer 2H-pyrido[3,4-d][1,3]oxazine-2,4(1H)-dione (CAS 56788-13-7) has a predicted density of 1.498 g/cm³ and pKa of 9.29 , suggesting moderate basicity and compact packing . These properties may vary in the target compound due to its bulkier isopentyl group.
  • Solubility : Polar substituents (e.g., 2-methoxyethyl in ) enhance aqueous solubility, whereas isopentyl and phenyl groups favor organic solvents.

Biological Activity

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Formula

The chemical formula for this compound is C13H16N2O3C_{13}H_{16}N_2O_3. It features a pyrido[2,3-d]oxazine core, which is significant for its biological interactions.

Structural Characteristics

The compound contains:

  • A pyridine ring , contributing to its ability to interact with biological targets.
  • A dione functional group , which may play a role in its reactivity and binding properties.

This compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication by targeting specific viral enzymes. For instance, derivatives of pyrido[2,3-d] compounds have shown promise against HIV integrase inhibitors .
  • Anticancer Properties : Research indicates that related compounds can inhibit the proliferation of cancer cells. For example, pyrido[2,3-d] derivatives have been explored for their ability to inhibit KRAS-driven cancers through modulation of the SOS1 pathway .

In Vitro Studies

In vitro assays have demonstrated the following:

  • Cell Viability Assays : The compound has been tested against various cancer cell lines. For instance, in studies involving KRAS G12-mutated cancer cells, compounds similar to this compound showed IC50 values ranging from 27.7 nM to 459 nM depending on structural modifications .
  • Mechanistic Insights : The compound likely influences signaling pathways such as ERK and AKT phosphorylation, which are critical in cancer cell survival and proliferation.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of pyrido[2,3-d] derivatives against HIV. The findings indicated that modifications in the chemical structure significantly impacted the efficacy against viral replication. Compounds with a similar scaffold exhibited promising IC50 values in the nanomolar range.

Case Study 2: Cancer Cell Inhibition

In another study focused on pancreatic cancer cell lines (MIA PaCa-2), various derivatives were tested for their antiproliferative effects. The most effective compound demonstrated an IC50 value of 27.7 nM while effectively inhibiting downstream signaling pathways associated with tumor growth .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralInhibition of HIV replication
AnticancerInhibition of KRAS-driven cancers
Cell Viability (IC50)Ranges from 27.7 nM to 459 nM

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (nM)Structural Modification
Compound 8u27.7Original scaffold
Compound 8e160Acetylpiperidine substitution
Compound 8h92Acetyl piperazine replacement

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